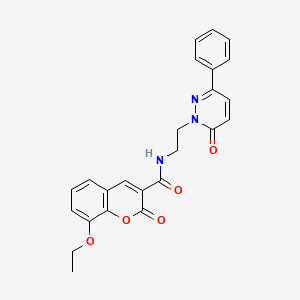
8-ethoxy-2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-ethoxy-2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H21N3O5 and its molecular weight is 431.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
8-Ethoxy-2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a complex organic compound belonging to the chromene class, characterized by its unique structural features, including an ethoxy group and a pyridazinone moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H24N4O4, with an approximate molecular weight of 432.45 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is hypothesized to involve interactions with key enzymes and receptors involved in inflammatory processes and cancer progression. Compounds with similar structures have demonstrated the ability to inhibit enzymes such as cyclooxygenase (COX) and carbonic anhydrase, which are critical in mediating inflammation and tumor growth.
Enzyme Inhibition Studies
Preliminary studies suggest that this compound may exhibit dual inhibition properties. For instance, related pyridazinone derivatives have been shown to inhibit both COX and carbonic anhydrase, indicating a potential for anti-inflammatory and anticancer effects.
Biological Activity Data
The following table summarizes key findings from studies related to the biological activity of this compound and similar derivatives:
| Study | Activity | Target | Outcome |
|---|---|---|---|
| Study 1 | Anti-inflammatory | COX enzymes | Significant inhibition observed |
| Study 2 | Anticancer | Carbonic anhydrase | Reduced tumor cell proliferation |
| Study 3 | Antioxidant | Free radicals | Effective scavenging activity |
Case Studies
Several case studies highlight the potential therapeutic applications of 8-ethoxy derivatives:
- Anti-inflammatory Effects : A study demonstrated that derivatives similar to this compound significantly reduced inflammation in animal models by inhibiting COX activity, suggesting that the compound may be effective in treating conditions like arthritis.
- Anticancer Properties : Another investigation reported that compounds with structural similarities showed promise in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest, indicating a potential role for this compound in cancer therapy.
- Neuroprotective Effects : Emerging research suggests that chromene derivatives may also possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Eigenschaften
IUPAC Name |
8-ethoxy-2-oxo-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-2-31-20-10-6-9-17-15-18(24(30)32-22(17)20)23(29)25-13-14-27-21(28)12-11-19(26-27)16-7-4-3-5-8-16/h3-12,15H,2,13-14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPCMDSJHBYQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














